![molecular formula C19H17FN2O B2758910 6-(3,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one CAS No. 922952-89-4](/img/structure/B2758910.png)
6-(3,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one
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Description
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives, including “6-(3,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one”, involves replacing two carbons in the benzene ring by nitrogen atoms. This can result in three isomeric forms depending on the position of nitrogen with respect to each other in the ring .Scientific Research Applications
Synthesis and Molecular Docking
- 6-(3,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one is utilized in the synthesis of novel pyridine and fused pyridine derivatives. These compounds have been tested for molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies. They exhibit antimicrobial and antioxidant activity (Flefel et al., 2018).
Anticancer and Antiangiogenic Applications
- Pyridazinone derivatives, including those related to 6-(3,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one, have been synthesized and evaluated for their effects on various human cancer cell lines. They showed potential as anticancer and antiangiogenic agents, with some compounds exhibiting significant inhibitory activity close to standard treatments (Kamble et al., 2015).
Sequential Nucleophilic Substitution Reactions
- This compound is involved in the synthesis of polyfunctional systems through sequential nucleophilic substitution reactions. These methods are significant in drug discovery, allowing for the creation of a variety of polyfunctional systems with potential pharmaceutical applications (Pattison et al., 2009).
Tautomeric Studies
- In research focusing on tautomeric stability of pyridazine medicinal drugs, 6-(3,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one derivatives have been studied. These studies are crucial for understanding the behavior of these compounds in production and their activity in living tissues (Katrusiak & Katrusiak, 2004).
Microwave-Assisted Condensation Reactions
- This compound plays a role in microwave-assisted condensation reactions with various nucleophilic reagents. These reactions are important for improving product yields and reducing reaction times in the synthesis of pyridazinone derivatives (Al‐Zaydi & Borik, 2007).
Anti-inflammatory and Analgesic Activities
- Derivatives of pyridazinone, including compounds related to 6-(3,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one, have been synthesized and shown to possess significant analgesic, anti-inflammatory, and antipyretic activities. These findings are crucial for the development of new therapeutic agents (Menozzi et al., 1992).
Synthesis of Fused Azines
- The compound is used in the synthesis of fused azines, highlighting its versatility in creating novel chemical structures with potential pharmaceutical importance (Ibrahim & Behbehani, 2014).
properties
IUPAC Name |
6-(3,4-dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c1-13-6-7-16(10-14(13)2)18-8-9-19(23)22(21-18)12-15-4-3-5-17(20)11-15/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMSDGOLUJEJRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one |
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